molecular formula C21H16ClN5OS B2354276 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 852373-08-1

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2354276
CAS No.: 852373-08-1
M. Wt: 421.9
InChI Key: WNGYLUZQMKAJHL-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H16ClN5OS and its molecular weight is 421.9. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone is a novel triazolopyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a triazolo[4,3-b]pyridazine core and an indolin moiety. The presence of the chlorophenyl group enhances its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H15ClN6OS
Molecular Weight396.87 g/mol
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazolo-pyridazine core is known to exhibit significant enzyme inhibition properties. For instance:

  • Enzyme Inhibition: Compounds with a triazole structure have been shown to inhibit several enzymes such as aromatase and carbonic anhydrase, which are crucial in various metabolic pathways .
  • Cytotoxicity: In vitro studies have demonstrated that derivatives of triazolo-pyridazine exhibit cytotoxic effects against cancer cell lines. For example, related compounds showed IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of similar triazolo-pyridazine derivatives reported significant activity against multiple cancer cell lines:

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019Not reportedNot reported

The promising results indicate that the compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

Enzyme Interaction Studies

Research has indicated that the triazole component of this compound can form hydrogen bonds with active sites of various enzymes, enhancing its inhibitory potency. This includes interactions with:

  • Dipeptidyl Peptidase IV (DPP-IV): Similar compounds have shown competitive inhibition with IC50 values ranging from 100 to 400 nM, indicating potential anti-diabetic effects .

Pharmacological Implications

The biological activities of This compound suggest several pharmacological applications:

  • Anticancer Agents: Due to its cytotoxicity against cancer cell lines.
  • Enzyme Inhibitors: Potential use in metabolic disorders through enzyme modulation.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5OS/c22-16-7-5-15(6-8-16)21-24-23-18-9-10-19(25-27(18)21)29-13-20(28)26-12-11-14-3-1-2-4-17(14)26/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGYLUZQMKAJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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